4-Bromonicotinic acid hydrochloride
Description
Contextualization within Pyridine (B92270) Carboxylic Acid Chemistry
Pyridine carboxylic acids are a class of organic compounds characterized by a pyridine ring substituted with a carboxylic acid group. wikipedia.org The position of the carboxylic acid group on the pyridine ring gives rise to three isomers: picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). wikipedia.orgwikipedia.org These compounds share the same molecular formula, C₆H₅NO₂, and molecular weight. wikipedia.orgnist.gov
4-Bromonicotinic acid is a derivative of nicotinic acid, where a bromine atom is substituted at the 4-position of the pyridine ring. The presence of the electron-withdrawing bromine atom and the carboxylic acid group on the pyridine ring significantly influences the molecule's electronic properties and reactivity. This substitution enhances its utility in various chemical transformations. chemimpex.com The hydrochloride salt form of 4-bromonicotinic acid improves its handling and solubility characteristics for laboratory use. cymitquimica.com
Significance as a Versatile Synthetic Building Block in Academic Disciplines
The term "building block" in chemistry refers to a fundamental chemical compound that can be used to construct more complex molecules through various reactions. cymitquimica.com 4-Bromonicotinic acid hydrochloride serves as a crucial building block in a multitude of academic and industrial research settings due to its versatile reactivity. chemimpex.com
The bromine atom at the 4-position and the carboxylic acid group at the 3-position provide two reactive sites that can be selectively functionalized. This dual reactivity allows for the construction of diverse molecular architectures. For instance, the bromine atom can participate in cross-coupling reactions, such as Suzuki or Stille couplings, to form new carbon-carbon bonds. The carboxylic acid group can undergo esterification, amidation, or be converted to other functional groups.
This versatility makes this compound a valuable precursor in several key research areas:
Pharmaceutical Synthesis: It is a key intermediate in the development of novel pharmaceutical agents, particularly those targeting neurological disorders and cancer. chemimpex.com The ability to introduce various substituents onto the pyridine ring allows for the fine-tuning of a molecule's biological activity. chemimpex.com
Ligand Development: The compound is utilized in the creation of ligands for metal complexes. chemimpex.com These complexes are essential in fields such as catalysis and materials science.
Biochemical Research: Researchers employ 4-bromonicotinic acid in studies related to enzyme inhibition and receptor binding, which are fundamental to the discovery of new therapeutic targets. chemimpex.com
Organic Synthesis: As a building block, it enables chemists to construct complex molecules with greater efficiency. chemimpex.com
Materials Science: Its unique chemical properties lend themselves to the development of functional materials, including sensors and electronic devices. chemimpex.com
Overview of Research Trajectories for Halogenated Nicotinic Acid Derivatives
Halogenated nicotinic acid derivatives, including 4-bromonicotinic acid, represent a significant area of ongoing research. The introduction of a halogen atom onto the nicotinic acid scaffold can dramatically alter the compound's physical, chemical, and biological properties. guidechem.com
Current research indicates that halogenated nicotinic acid derivatives have a range of potential applications. For example, they have been investigated for their ability to inhibit bacterial coenzyme synthesis and as anti-lipolytic agents to reduce cholesterol levels. guidechem.com Furthermore, some derivatives have shown promise in protecting the heart from damage and in the development of novel drug delivery systems for the brain. guidechem.com
The study of different halogen substitutions (e.g., fluorine, chlorine, bromine) and their positions on the pyridine ring is a key focus. This research aims to understand the structure-activity relationships and to design new compounds with enhanced efficacy and selectivity for various biological targets. The synthesis and evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents is also an active area of investigation. nih.gov
Interactive Data Tables
Below are interactive tables summarizing key data for 4-Bromonicotinic acid and its hydrochloride salt.
Table 1: Properties of 4-Bromonicotinic Acid
| Property | Value | Reference |
| Synonyms | 4-Bromopyridine-3-carboxylic acid | chemimpex.com |
| CAS Number | 15366-62-8 | chemimpex.com |
| Molecular Formula | C₆H₄BrNO₂ | chemimpex.com |
| Molecular Weight | 202.01 g/mol | chemimpex.com |
| Melting Point | 118-134 °C | chemimpex.comsigmaaldrich.com |
| Appearance | Off-white to light yellow powder | chemimpex.com |
| Purity | ≥ 98% (GC) | chemimpex.com |
Table 2: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₅BrClNO₂ | cymitquimica.com |
| Molecular Weight | 238.46 g/mol | cymitquimica.com |
| Purity | Min. 95% | cymitquimica.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-bromopyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2.ClH/c7-5-1-2-8-3-4(5)6(9)10;/h1-3H,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKFBRFKLOLPLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956370-89-0 | |
| Record name | 3-Pyridinecarboxylic acid, 4-bromo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1956370-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies for 4 Bromonicotinic Acid and Its Hydrochloride Salt
Direct Halogenation Approaches for Pyridine (B92270) Carboxylic Acids
Direct halogenation of the pyridine ring in nicotinic acid presents a significant challenge in achieving regioselectivity. The electron-withdrawing nature of the carboxylic acid group and the pyridine nitrogen deactivates the ring towards electrophilic substitution, often leading to a mixture of products or requiring harsh reaction conditions.
Regioselective Bromination Techniques
The direct bromination of nicotinic acid tends to yield 5-bromonicotinic acid as the major product. Achieving regioselective bromination at the 4-position is not a commonly reported or high-yielding procedure. Theoretical analyses of electrophilic aromatic bromination suggest that the electronic properties of the starting material heavily influence the position of substitution. For pyridine derivatives, the position of bromination can be directed by the appropriate choice of substituents and reaction conditions. However, for nicotinic acid itself, the inherent directing effects favor substitution at the 5-position.
One potential, though less direct, route to achieving a 4-bromo substituted nicotinic acid framework is through the Sandmeyer reaction. This would involve the diazotization of 4-aminonicotinic acid followed by treatment with a bromide source, typically copper(I) bromide. wikipedia.orgnih.govmasterorganicchemistry.com This method circumvents the challenges of direct electrophilic bromination by starting with a precursor where the 4-position is already functionalized with an amino group, which can then be replaced by bromine.
Influence of Reaction Conditions on Product Distribution
The distribution of products in the direct bromination of pyridine derivatives is highly dependent on the reaction conditions, including the solvent, temperature, and the nature of the brominating agent and any catalyst used. For instance, the bromination of activated aromatic compounds can be highly regioselective depending on these factors. youtube.com While specific conditions that favor the 4-bromination of nicotinic acid are not well-documented, it is known that the use of different catalysts and solvents can alter the isomer distribution in related systems. For example, in some cases, the addition of a catalyst can promote bromination at a specific position. However, without a strong directing group at a suitable position, achieving high selectivity for the 4-position remains a synthetic challenge.
Carboxylation Strategies Employing Halogenated Pyridine Precursors
An alternative and often more controlled approach to the synthesis of 4-bromonicotinic acid involves the use of a 4-bromopyridine (B75155) precursor, which is then carboxylated. This strategy avoids the regioselectivity issues associated with the direct bromination of nicotinic acid.
Carbonylation Reactions
One of the primary methods for introducing a carboxylic acid group is through the carbonylation of an organometallic intermediate. This typically involves the formation of a Grignard or organolithium reagent from a halogenated pyridine, which is then reacted with carbon dioxide. youtube.comyoutube.commasterorganicchemistry.com
The general procedure for the carboxylation of 4-bromopyridine would involve the following steps:
Formation of the Grignard Reagent: 4-bromopyridine is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the Grignard reagent, 4-pyridylmagnesium bromide.
Carboxylation: The freshly prepared Grignard reagent is then reacted with solid carbon dioxide (dry ice). The nucleophilic Grignard reagent attacks the electrophilic carbon of the CO2, forming a magnesium carboxylate salt.
Acidification: The reaction mixture is then acidified, typically with a dilute mineral acid like hydrochloric acid, to protonate the carboxylate and yield 4-bromonicotinic acid.
A general representation of this reaction is shown below:
4-Bromopyridine + Mg -> 4-Pyridylmagnesium bromide 4-Pyridylmagnesium bromide + CO2 -> 4-Bromonicotinate salt 4-Bromonicotinate salt + H+ -> 4-Bromonicotinic acid
While this method is conceptually straightforward, the reactivity of the Grignard reagent requires careful control of reaction conditions to avoid side reactions.
Derivatization of 4-Bromopyridine Hydrochloride
4-Bromopyridine is often supplied as its hydrochloride salt to improve its stability. Prior to its use in reactions such as the Grignard formation, the free base, 4-bromopyridine, must be liberated. This is typically achieved by treating the hydrochloride salt with a base, such as sodium hydroxide (B78521) or sodium carbonate, followed by extraction of the free base into an organic solvent.
Synthesis of the Hydrochloride Salt: Acid-Base Chemistry and Purification
The conversion of 4-bromonicotinic acid to its hydrochloride salt is a standard acid-base reaction. The basic nitrogen atom of the pyridine ring reacts with hydrochloric acid to form the corresponding salt. This is often done to improve the solubility and handling characteristics of the compound.
The synthesis is typically carried out by dissolving the 4-bromonicotinic acid in a suitable organic solvent, such as diethyl ether or a mixture of ethanol (B145695) and ether, and then treating the solution with anhydrous hydrogen chloride gas or a solution of HCl in an organic solvent. The hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration.
Purification of 4-bromonicotinic acid hydrochloride is commonly achieved through recrystallization. The choice of solvent is crucial and depends on the solubility of the salt. A common technique involves dissolving the crude salt in a minimal amount of a hot solvent in which it is soluble (like ethanol or isopropanol) and then adding a solvent in which it is insoluble (like diethyl ether or hexane) to induce crystallization upon cooling. researchgate.net Washing the filtered salt with a non-polar solvent can also help remove impurities. The purity of the final product can be assessed by techniques such as melting point determination and chromatographic methods.
Below is a table summarizing the key synthetic steps and reagents:
| Step | Description | Key Reagents |
| Synthesis of 4-Bromonicotinic Acid | ||
| Route 1: Direct Bromination (Challenging) | Bromination of nicotinic acid. | Nicotinic acid, Brominating agent |
| Route 2: Carboxylation | Formation of Grignard reagent from 4-bromopyridine followed by reaction with CO2. | 4-Bromopyridine, Mg, CO2, Acid |
| Synthesis of Hydrochloride Salt | ||
| Salt Formation | Reaction of 4-bromonicotinic acid with HCl. | 4-Bromonicotinic acid, HCl |
| Purification | Recrystallization of the hydrochloride salt. | Suitable solvent system (e.g., Ethanol/Ether) |
Green Chemistry Approaches in 4-Bromonicotinic Acid Synthesis
The application of green chemistry principles to the synthesis of 4-bromonicotinic acid aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key areas of development include the use of greener solvents, alternative energy sources like microwave irradiation, and innovative catalytic systems such as flow chemistry and organocatalysis.
Recent research has highlighted the potential for solvent-free and catalyst-free reactions in the synthesis of related nicotinic acid derivatives. For instance, the synthesis of 2-anilinonicotinic acid derivatives has been successfully achieved under solvent- and catalyst-free conditions, offering a promising avenue for the greener production of similar compounds. cymitquimica.comgoogle.com This operationally simple method provides good to excellent yields in a significantly shorter reaction time compared to traditional methods that often rely on copper catalysts and high-boiling point solvents like DMF or xylene. cymitquimica.com
Microwave-assisted synthesis represents another significant advancement in green chemistry. nih.govnih.gov This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields with the use of less or no catalyst and more environmentally friendly solvents. nih.gov The efficiency of microwave heating stems from its ability to heat the entire reaction mixture uniformly and rapidly. nih.gov While specific studies on the microwave-assisted synthesis of 4-bromonicotinic acid are not extensively detailed in the provided results, the successful application of this technology to a wide range of organic reactions, including the synthesis of various heterocyclic compounds, suggests its high potential in this area. nih.govnih.govmdpi.comchemimpex.comnih.gov
Flow chemistry is an emerging technology that offers enhanced safety, scalability, and control over reaction parameters. By conducting reactions in a continuous flow system, heat and mass transfer are significantly improved, allowing for better temperature control and reduced risk of runaway reactions. This is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. The application of flow chemistry has been demonstrated in the synthesis of various active pharmaceutical ingredients and their intermediates, showcasing its potential for the efficient and safe production of compounds like this compound.
The use of greener solvents is another critical aspect of sustainable synthesis. Researchers are actively exploring alternatives to conventional volatile organic compounds (VOCs), focusing on water, ionic liquids, and bio-based solvents. The ideal green solvent is non-toxic, readily available, and recyclable. While specific examples for the synthesis of 4-bromonicotinic acid are not detailed, the general trend in pharmaceutical synthesis is to move towards more benign solvent systems.
Table 1: Comparison of Green Synthesis Approaches
| Approach | Key Advantages | Potential Application to 4-Bromonicotinic Acid Synthesis |
|---|---|---|
| Solvent- and Catalyst-Free Synthesis | Reduced waste, simplified work-up, lower cost. cymitquimica.comgoogle.com | Direct bromination of nicotinic acid or its derivatives under neat conditions, potentially activated by heat or mechanochemistry. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency. nih.govnih.gov | Accelerated bromination reactions, potentially enabling the use of less reactive brominating agents or lower temperatures. |
| Flow Chemistry | Enhanced safety, scalability, precise process control. | Continuous and safe production of 4-bromonicotinic acid, particularly if the reaction is highly exothermic. |
| Use of Green Solvents | Reduced environmental impact, improved worker safety. | Replacing traditional hazardous solvents like halogenated hydrocarbons with water, ethanol, or other benign alternatives in the bromination and purification steps. |
While direct and detailed research on green synthetic routes for 4-bromonicotinic acid is still an area of active development, the principles and technologies of green chemistry offer a clear and promising path forward. The adaptation of methodologies proven for other nicotinic acid derivatives and related aromatic compounds will be instrumental in developing more sustainable and efficient processes for the production of this important chemical intermediate.
Reactivity and Mechanistic Investigations of 4 Bromonicotinic Acid Hydrochloride
Chemical Transformations Involving the Pyridine (B92270) Core
The reactivity of the pyridine ring in 4-bromonicotinic acid is characterized by a general deactivation towards electrophiles and an activation towards nucleophiles, a feature common to pyridine and its derivatives.
For 4-bromonicotinic acid hydrochloride, the ring is further deactivated by the electron-withdrawing carboxylic acid group. While the bromine atom is also deactivating, it typically directs incoming electrophiles to the ortho and para positions. However, the combined deactivating effects of the ring nitrogen, the carboxyl group (a meta-director), and the bromo group make EAS reactions on this compound exceptionally difficult. makingmolecules.comrsc.orgmasterorganicchemistry.com Reactions such as nitration or halogenation, if they were to proceed, would require harsh conditions and would likely result in low yields. youtube.com The regiochemical outcome would be complex, governed by the competing directing effects of the existing substituents.
In stark contrast to its inertness toward electrophiles, the pyridine ring is activated for nucleophilic aromatic substitution (NAS), particularly at the 2- and 4-positions. stackexchange.comyoutube.com This is because the electronegative nitrogen atom can effectively stabilize the negative charge in the anionic intermediate (a Meisenheimer-type complex) that forms during the reaction. stackexchange.commasterorganicchemistry.com
In this compound, the bromine atom is located at the 4-position, an activated site for nucleophilic attack. stackexchange.com The presence of the electron-withdrawing carboxylic acid group further enhances the electrophilicity of the ring, making the displacement of the bromide ion by a nucleophile a feasible transformation. masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism. youtube.com This reactivity allows for the introduction of a variety of functional groups at the C-4 position.
| Nucleophile | Product Type | Typical Conditions | Reference Principle |
|---|---|---|---|
| Ammonia (B1221849) (NH₃) / Amines (RNH₂, R₂NH) | 4-Aminopyridine Derivatives | Heating with aqueous or alcoholic ammonia/amine | youtube.com |
| Alkoxides (RO⁻) | 4-Alkoxypyridine Derivatives | Reaction with sodium or potassium alkoxide in the corresponding alcohol | stackexchange.com |
| Hydroxide (B78521) (OH⁻) | 4-Hydroxypyridine Derivatives | Heating with aqueous base (e.g., NaOH, KOH) | |
| Thiolates (RS⁻) | 4-(Alkylthio)pyridine Derivatives | Reaction with a thiol in the presence of a base | youtube.com |
Reactivity of the Carboxylic Acid Functional Group
The carboxylic acid group of this compound undergoes reactions typical of aromatic carboxylic acids.
The most common reaction of the carboxylic acid group is its conversion to an ester. Fischer-Speier esterification, which involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst (like H₂SO₄ or HCl), is a standard method to achieve this transformation. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction towards the ester product. masterorganicchemistry.com
Amidation can be achieved by first activating the carboxylic acid, for instance, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly reactive 4-bromonicotinoyl chloride can then be treated with ammonia or a primary/secondary amine to yield the corresponding amide.
| Reagent(s) | Transformation | Product | Reference Principle |
|---|---|---|---|
| Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Fischer Esterification | 4-Bromonicotinate Ester | masterorganicchemistry.com |
| 1. SOCl₂ or (COCl)₂ 2. Amine (RNH₂) | Amidation via Acid Chloride | N-Alkyl-4-bromonicotinamide | youtube.com |
The removal of the carboxyl group from a pyridine ring, or decarboxylation, is a transformation that depends significantly on the position of the carboxyl group. Studies on various pyridinecarboxylic acids have shown that picolinic acid (pyridine-2-carboxylic acid) undergoes decarboxylation more readily than its isomers. stackexchange.com The mechanism for the uncatalyzed thermal decarboxylation of picolinic acid is thought to proceed through a zwitterionic intermediate. stackexchange.com Nicotinic acid (pyridine-3-carboxylic acid) is generally stable towards decarboxylation under similar conditions. stackexchange.com
For 4-bromonicotinic acid, decarboxylation is not a facile process and typically requires forcing conditions, such as heating at high temperatures, sometimes with a catalyst like copper chromite. nih.gov Another reported method involves heating pyridinedicarboxylic acids in high-temperature liquid water to induce non-catalytic decarboxylation. google.com These processes lead to the formation of a pyridyl anion or related intermediate, which is then protonated to yield the decarboxylated pyridine.
A modern and milder approach to decarboxylation involves visible-light photoredox catalysis. princeton.edu This methodology allows for the generation of radical intermediates from carboxylic acids under gentle conditions. princeton.edu While direct studies on this compound are not prevalent, the general principles can be applied. The process typically requires the carboxylic acid to be converted into a redox-active derivative, such as an N-hydroxyphthalimide (NHP) ester. nih.govrsc.org
The proposed mechanism involves the following key steps:
Excitation: A photocatalyst (PC) absorbs visible light and is excited to a higher energy state (PC*).
Single Electron Transfer (SET): The excited photocatalyst (PC*) transfers an electron to the redox-active ester of 4-bromonicotinic acid.
Decarboxylation: The resulting radical anion rapidly undergoes fragmentation, losing carbon dioxide and a phthalimide (B116566) radical to generate a 4-bromopyridin-3-yl radical. nih.gov
Radical Trapping: This highly reactive radical intermediate can then be trapped by various radical acceptors or participate in subsequent bond-forming reactions, allowing for diverse functionalizations at the C-3 position. nih.govku.edu
Decarboxylation Processes and Radical Intermediates
Metal-Mediated Decarboxylative Transformations
The decarboxylative functionalization of carboxylic acids has emerged as a significant synthetic strategy, offering an alternative to traditional cross-coupling reactions that often require the pre-synthesis of organometallic reagents. researchgate.netresearchgate.net This approach utilizes readily available and stable carboxylic acids as substrates for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net In the context of this compound, metal-mediated decarboxylative transformations represent a powerful tool for introducing new functionalities onto the pyridine ring.
These reactions are typically catalyzed by transition metals like copper, silver, iron, and nickel. researchgate.netnih.govchemrxiv.org The general mechanism involves the coordination of the carboxylate to the metal center, followed by decarboxylation to generate an aryl-metal intermediate. This intermediate can then participate in various coupling reactions. Photoredox catalysis has also significantly broadened the scope of decarboxylative transformations, often operating under milder conditions. researchgate.netnih.govnih.govresearchgate.net These reactions typically proceed through the generation of radical intermediates via single-electron transfer. researchgate.netnih.gov
Recent advancements have focused on developing more efficient and environmentally benign methods. For instance, visible-light-induced photocatalysis using copper as a co-catalyst allows for the decarboxylative oxidation of carboxylic acids with molecular oxygen as a green oxidant. organic-chemistry.org Iron catalysis, utilizing inexpensive and abundant FeCl3, has also been shown to be effective for decarboxylative cross-coupling reactions. chemrxiv.org
While direct studies on the decarboxylative transformations of this compound are not extensively detailed in the provided results, the principles of decarboxylative coupling of aryl carboxylic acids are well-established and can be applied. researchgate.netresearchgate.netnih.gov The presence of the bromine atom on the pyridine ring offers a handle for subsequent cross-coupling reactions, making a decarboxylative approach a potentially strategic step in the synthesis of complex substituted pyridines.
Table 1: Examples of Metal-Mediated Decarboxylative Reactions
| Catalyst System | Substrate Type | Product Type | Key Features |
| Copper/Photoredox | α-oxy carboxylic acids | Complex saturated heterocycles | Dual catalysis enables C(sp2)-C(sp3) bond formation. nih.govresearchgate.net |
| Iron (FeCl3) | Carboxylic acids and aryl iodides | Arylated products | Utilizes an inexpensive and abundant metal co-catalyst. chemrxiv.org |
| Silver | Aliphatic carboxylic acids | Alkyl bromides | Efficient for decarboxylative bromination under mild conditions. researchgate.net |
| Transition-Metal-Free | Aromatic carboxylic acids | Aryl bromides | Achieves decarboxylative bromination without a metal catalyst. rsc.org |
Cross-Coupling Reactions of the Carbon-Bromine Bond
The carbon-bromine bond in this compound is a key site for functionalization through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the construction of new carbon-carbon and carbon-heteroatom bonds. rsc.org
Palladium-Catalyzed C-C Bond Formations (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide. wikipedia.orgyoutube.com This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acids. wikipedia.orgorganic-chemistry.org
In the context of 4-bromonicotinic acid, its bromine atom makes it a suitable substrate for Suzuki-Miyaura coupling. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron reagent (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org
The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of the reaction. organic-chemistry.orgmdpi.com Bulky, electron-rich phosphine (B1218219) ligands, such as those developed by Buchwald, often enhance the efficiency of the catalyst. youtube.commit.edu Various palladium sources like Pd(PPh3)4, Pd(OAc)2, and Pd2(dba)3 can be employed. mdpi.combeilstein-journals.org The reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids using Pd(PPh3)4 has been shown to be effective, highlighting the utility of this reaction for functionalizing brominated heterocyclic compounds. mdpi.com
Table 2: Key Components in Suzuki-Miyaura Coupling
| Component | Role | Examples |
| Palladium Catalyst | Facilitates the cross-coupling | Pd(PPh3)4, Pd(OAc)2, Pd2(dba)3 mdpi.combeilstein-journals.org |
| Ligand | Stabilizes the catalyst and influences reactivity | Triphenylphosphine (PPh3), Xantphos, Biaryl phosphines mdpi.commit.edubeilstein-journals.org |
| Base | Activates the organoboron reagent | K3PO4, Cs2CO3, Na2CO3 mdpi.combeilstein-journals.org |
| Organoboron Reagent | Provides the new carbon fragment | Arylboronic acids, boronic esters wikipedia.orgyoutube.com |
Other Transition Metal-Catalyzed Cross-Coupling Reactions
Beyond palladium, other transition metals like copper and nickel are also effective catalysts for cross-coupling reactions involving the carbon-bromine bond of 4-bromonicotinic acid. rsc.orgnih.gov These metals can offer different reactivity profiles and are often more cost-effective than palladium. rsc.org
Sonogashira Coupling: This palladium and copper co-catalyzed reaction is a fundamental method for forming C(sp)-C(sp2) bonds by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction is typically carried out under mild conditions and has been widely applied in the synthesis of complex molecules. wikipedia.org There are also copper-free versions of the Sonogashira coupling, which can be advantageous in certain contexts. nih.gov For 4-bromonicotinic acid, this reaction would allow for the introduction of an alkyne moiety at the 4-position.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide. youtube.comwikipedia.orgorganic-chemistry.org It has largely replaced harsher traditional methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org The development of specialized bulky, electron-rich phosphine ligands has been critical to the success of this reaction. youtube.com This method could be used to introduce a variety of amino groups onto the 4-position of the nicotinic acid ring.
Copper-Catalyzed Cross-Coupling: Copper-catalyzed reactions have a long history and are experiencing a resurgence for coupling organoboronic esters with organohalides. rsc.orgnih.gov These methods can be advantageous due to the lower cost and toxicity of copper compared to palladium. rsc.org Copper catalysis has been successfully used for the cross-coupling of aryl and alkylboranes with aryl bromides, including heteroaryl bromides. nih.gov Copper can also catalyze the cycloaddition of alkynes with 4-bromosydnones to form bromopyrazoles, which can then undergo further palladium-catalyzed cross-coupling. nih.gov
Heterocyclic Ring Opening and Rearrangement Pathways
While the primary reactivity of this compound centers on transformations of the carboxylic acid and the carbon-bromine bond, under certain conditions, heterocyclic ring opening and rearrangement reactions can occur. These pathways can lead to the formation of different heterocyclic systems or acyclic products.
Ring Opening: The pyridine ring is generally stable, but under harsh conditions or through specific activation, it can undergo ring-opening reactions. For instance, Brønsted acid-catalyzed regioselective ring opening of 2H-azirines by mercaptopyridines has been reported, leading to the formation of fused heterocyclic systems like imidazo[1,2-a]pyridines. rsc.org While not a direct reaction of 4-bromonicotinic acid itself, this illustrates a potential pathway for related pyridine derivatives. The presence of substituents on the ring can significantly influence the propensity for ring opening.
Rearrangement Reactions: Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. wiley-vch.de Classic examples include the Beckmann rearrangement, which converts an oxime to an amide, and the Hofmann rearrangement, which transforms a primary amide into an amine with one less carbon atom. bdu.ac.inwikipedia.org These rearrangements are typically initiated by the formation of an electron-deficient intermediate. msu.edu In the context of derivatives of 4-bromonicotinic acid, such as an amide or an oxime formed from a related ketone, these rearrangements could be synthetically useful pathways. For example, a Hofmann rearrangement of 4-bromonicotinamide would lead to 4-bromo-3-aminopyridine. The specific conditions and the nature of the substituents on the pyridine ring would dictate the feasibility and outcome of such rearrangements.
Derivatives and Analogs of 4 Bromonicotinic Acid: Synthetic Strategies and Research Utility
Synthesis of Variously Substituted Nicotinic Acid Analogs
The bromine atom at the 4-position of 4-bromonicotinic acid is a key functional group for introducing a variety of substituents onto the pyridine (B92270) ring, primarily through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose. organic-chemistry.orgyoutube.com This reaction involves the palladium-catalyzed coupling of the aryl bromide (4-bromonicotinic acid) with an organoboron reagent, such as a boronic acid or a boronic ester. organic-chemistry.orgyoutube.com
The general scheme for a Suzuki-Miyaura coupling reaction starting from a 4-bromonicotinic acid derivative is depicted below. The reaction typically proceeds in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. This method allows for the introduction of a wide range of aryl and heteroaryl groups at the 4-position of the nicotinic acid core. The reaction conditions are generally mild and tolerate a variety of functional groups, making it a versatile tool for creating libraries of substituted nicotinic acid analogs.
Aryl and vinyl halides, including bromides, are common substrates for Suzuki cross-couplings. organic-chemistry.org The use of different boronic acids allows for the synthesis of a diverse array of 4-aryl and 4-heteroaryl nicotinic acid derivatives. For instance, the coupling of a 4-bromonicotinic acid ester with various arylboronic acids can yield a library of compounds with different substitution patterns on the newly introduced aryl ring.
| Reactant 1 | Reactant 2 | Catalyst | Product |
| 4-Bromonicotinic Acid Derivative | Arylboronic Acid | Palladium Catalyst | 4-Aryl-nicotinic Acid Derivative |
| 4-Bromonicotinic Acid Derivative | Vinylboronic Acid | Palladium Catalyst | 4-Vinyl-nicotinic Acid Derivative |
Functionalization at the Carboxylic Acid Moiety: Esters, Amides, and Hydrazides
The carboxylic acid group of 4-bromonicotinic acid provides another site for chemical modification, allowing for the synthesis of esters, amides, and hydrazides. These functionalizations are crucial for altering the physicochemical properties of the parent molecule and for introducing further points of diversity.
Esters: Esterification of 4-bromonicotinic acid can be achieved through several standard methods. A common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride or oxalyl chloride. nih.gov The resulting acyl chloride can then be reacted with an alcohol to form the corresponding ester. nih.gov For instance, isonicotinic acid has been successfully converted to its p-nitrophenyl, N-hydroxysuccinimidyl, and pentafluorophenyl esters. nih.govresearchgate.net A similar strategy can be applied to 4-bromonicotinic acid.
Amides: Amide derivatives of 4-bromonicotinic acid can be synthesized by reacting the carboxylic acid or its activated form with a primary or secondary amine. nih.govorganic-chemistry.org Boric acid has been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines. orgsyn.org Another efficient method involves the use of alkali metal amidoboranes, which react with esters to form amides at room temperature without the need for a catalyst. nih.gov The synthesis of amides from esters and amines can also be achieved under neutral conditions with the liberation of hydrogen gas, catalyzed by a ruthenium-pincer complex. nih.gov
Hydrazides: Hydrazide derivatives are typically prepared by reacting an ester of 4-bromonicotinic acid with hydrazine (B178648) hydrate. This reaction is a standard method for the synthesis of hydrazides from the corresponding esters. nih.govmdpi.com For example, nicotinic hydrazide derivatives have been synthesized by reacting aryl esters with nicotinic hydrazide. nih.gov This approach can be adapted for the synthesis of 4-bromonicotinoyl hydrazide.
| Starting Material | Reagent | Product |
| 4-Bromonicotinic Acid | Alcohol, Acid Catalyst | 4-Bromonicotinate Ester |
| 4-Bromonicotinic Acid | Thionyl Chloride, then Alcohol | 4-Bromonicotinate Ester |
| 4-Bromonicotinic Acid | Amine, Boric Acid | 4-Bromonicotinamide |
| 4-Bromonicotinate Ester | Amine, Ru-catalyst | 4-Bromonicotinamide |
| 4-Bromonicotinate Ester | Hydrazine Hydrate | 4-Bromonicotinoyl Hydrazide |
Introduction of Alkyl, Aryl, and Amino Substituents
The strategic introduction of alkyl, aryl, and amino groups onto the 4-bromonicotinic acid scaffold is essential for exploring the structure-activity relationships of its derivatives.
Aryl Substituents: As discussed in section 4.1, the Suzuki-Miyaura cross-coupling reaction is a highly effective method for introducing aryl substituents at the 4-position. organic-chemistry.orgyoutube.com This reaction offers a broad scope, allowing for the coupling of various aryl and heteroaryl boronic acids with 4-bromonicotinic acid derivatives. researchgate.net The resulting 4-arylnicotinic acids are valuable intermediates for further synthetic transformations.
Alkyl Substituents: The introduction of alkyl groups can be achieved through other cross-coupling reactions, such as the Negishi coupling (using organozinc reagents) or Stille coupling (using organotin reagents). While not as commonly cited in the provided context for 4-bromonicotinic acid specifically, these are standard methods for C-C bond formation on aryl halides.
Amino Substituents: The introduction of an amino group at the 4-position can be accomplished through nucleophilic aromatic substitution (SNAr) reactions, although this typically requires harsh conditions for unactivated aryl halides. A more common approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. This method is known for its high efficiency and broad substrate scope. The resulting 4-aminonicotinic acid is a key intermediate for the synthesis of various fused heterocyclic systems. For example, 4-amino-5-bromonicotinic acid is a commercially available compound that can serve as a precursor for further derivatization. sigmaaldrich.combldpharm.com
| Position | Substituent | Method |
| 4 | Aryl | Suzuki-Miyaura Coupling |
| 4 | Alkyl | Negishi/Stille Coupling |
| 4 | Amino | Buchwald-Hartwig Amination |
Cyclization Reactions Leading to Fused Heterocyclic Systems
The derivatives of 4-bromonicotinic acid, particularly those with functional groups at the 4-position, are valuable precursors for the synthesis of fused heterocyclic systems. These polycyclic structures are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules.
A prominent example is the synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-aminonicotinic acid. rsc.org The synthesis begins with the amination of a 4-halonicotinic acid derivative to yield 4-aminonicotinic acid. This intermediate can then undergo cyclization with various reagents to form the fused pyrimidinone ring. For instance, treatment of ethyl 4-amidonicotinate with an amine can lead to a 4-amidonicotinamide, which upon heating or further reaction with the amine, cyclizes to the corresponding pyrido[4,3-d]pyrimidin-4(3H)-one. rsc.org
Another strategy involves the reaction of 4-aminonicotinic acid with a suitable one-carbon synthon, such as an orthoester or formamide, to construct the pyrimidine (B1678525) ring. The specific reaction conditions and reagents will determine the substitution pattern on the resulting fused heterocyclic system.
Stereoselective Synthesis of Chiral Derivatives
The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure chiral derivatives of 4-bromonicotinic acid. Such compounds are of great importance in medicinal chemistry, as different enantiomers of a chiral drug can exhibit distinct pharmacological activities.
While specific examples of stereoselective synthesis starting directly from 4-bromonicotinic acid hydrochloride are not extensively detailed in the provided search results, the principles of asymmetric synthesis can be applied to its derivatives. Chiral auxiliaries, catalysts, or reagents can be employed to control the stereochemical outcome of reactions involving the nicotinic acid scaffold.
For instance, in the synthesis of chiral piperazinium analogs, a key step involves the C-N cross-coupling reaction of a pure enantiomer of a chiral alkylpiperazine with a 4-bromo-picolinamide. acs.org This demonstrates how a chiral building block can be incorporated into a derivative of a bromo-substituted pyridine.
Another approach involves the stereoselective functionalization of the substituents introduced onto the 4-bromonicotinic acid core. For example, if an alkenyl group is introduced at the 4-position, it can be subjected to asymmetric dihydroxylation or epoxidation to create new stereocenters. Similarly, if a ketone is introduced, it can be asymmetrically reduced to a chiral alcohol. The stereoselective synthesis of all-carbon tetra-substituted alkenes via nickel-catalyzed alkyne difunctionalization represents a modern approach to creating complex chiral centers. rsc.orgnih.gov
The synthesis of chiral sulfinyl compounds, which can act as chiral auxiliaries, is another relevant area. nih.gov These can be prepared through the stereoselective oxidation of prochiral sulfenyl compounds or by converting one sulfinyl derivative into another.
The general strategies for stereoselective synthesis include:
Use of Chiral Substrates: Starting with an enantiomerically pure derivative of 4-bromonicotinic acid.
Use of Chiral Reagents: Employing chiral reagents to induce stereoselectivity in a reaction.
Use of Chiral Catalysts: Utilizing chiral catalysts to control the formation of a specific stereoisomer.
Use of Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the molecule to direct the stereochemical outcome of a subsequent reaction.
These approaches pave the way for the synthesis of a wide range of enantiomerically enriched derivatives of 4-bromonicotinic acid for further investigation.
Role in Complex Molecule Synthesis and Chemical Transformations
Utilization as a Key Building Block for Advanced Organic Scaffolds
4-Bromonicotinic acid hydrochloride serves as a fundamental precursor for a variety of advanced organic scaffolds, particularly those containing a substituted pyridine (B92270) core. The pyridine moiety is a prevalent structural motif in numerous biologically active molecules and functional materials. nih.gov The presence of the bromine atom at the 4-position of the pyridine ring is crucial, as it provides a reactive handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.
One of the most powerful methods for elaborating the 4-bromonicotinic acid scaffold is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction enables the coupling of the aryl bromide with a variety of organoboronic acids or their esters, leading to the formation of a new carbon-carbon bond. organic-chemistry.org This reaction is highly valued for its mild conditions, broad substrate scope, and tolerance of various functional groups, making it ideal for the synthesis of complex molecules. mdpi.com
For instance, the Suzuki coupling of 4-bromonicotinic acid derivatives with different aryl or heteroaryl boronic acids can generate a library of 4-aryl or 4-heteroaryl nicotinic acid derivatives. These products are valuable intermediates for pharmaceuticals and other functional organic materials. The general scheme for this transformation is depicted below:
Scheme 1: General Suzuki-Miyaura coupling of a 4-bromonicotinic acid derivative.
The versatility of this approach allows for the introduction of a wide array of substituents at the 4-position, thereby systematically modifying the steric and electronic properties of the resulting molecules. This capability is fundamental to structure-activity relationship (SAR) studies in drug discovery.
Strategic Intermediate in Multistep Synthetic Sequences
Beyond its direct use as a building block, this compound is a strategic intermediate in longer, multistep synthetic pathways. Its bifunctional nature, possessing both a carboxylic acid and a reactive halogen, allows for sequential and orthogonal chemical modifications.
The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, or alcohols, through standard organic transformations. For example, the synthesis of nicotinoyl chloride hydrochloride can be achieved by treating nicotinic acid with thionyl chloride. organic-chemistry.org This acid chloride is a more reactive species for subsequent acylation reactions.
A representative multistep synthesis could involve an initial modification of the carboxylic acid group, followed by a cross-coupling reaction at the 4-position. This strategy allows for the construction of highly functionalized and complex target molecules that would be difficult to access through other routes. The ability to perform these transformations in a controlled manner is a hallmark of a valuable synthetic intermediate.
Development of Diverse Molecular Libraries
The concept of molecular libraries, large collections of structurally related compounds, is central to modern drug discovery and materials science. nih.gov this compound is an excellent starting point for the generation of such libraries due to the ease with which its core structure can be diversified.
Parallel synthesis is a common strategy for creating molecular libraries, where multiple reactions are carried out simultaneously in an array format. nih.gov By reacting this compound (or its derivatives) with a diverse set of building blocks, large libraries of compounds can be rapidly synthesized.
For example, a library of nicotinamide (B372718) derivatives can be prepared by first coupling 4-bromonicotinic acid with a variety of amines to form amides, followed by a Suzuki coupling with a range of boronic acids. This two-dimensional diversification strategy can generate a vast number of unique compounds from a relatively small number of starting materials.
| Diversification Point 1 (Amine) | Diversification Point 2 (Boronic Acid) | Resulting Library Scaffold |
| Alkylamines | Arylboronic acids | 4-Aryl-N-alkylnicotinamides |
| Arylamines | Heteroarylboronic acids | 4-Heteroaryl-N-arylnicotinamides |
| Amino acids | Alkenylboronic acids | 4-Alkenyl-nicotinoyl amino acids |
This approach has been successfully employed in the solid-phase synthesis of 5-substituted nicotinic acid derivatives, demonstrating the feasibility of generating large libraries for high-throughput screening. researchgate.net
Applications in Diversity-Oriented Synthesis
Diversity-Oriented Synthesis (DOS) aims to create collections of structurally diverse and complex molecules, often inspired by natural products, to explore new areas of chemical space and identify novel biological probes and drug leads. nih.gov The principles of DOS often involve the use of a common starting material that can be diverged into multiple, distinct molecular scaffolds through a series of branching reaction pathways.
While specific, large-scale DOS campaigns starting directly from this compound are not extensively documented in publicly available literature, its inherent structural features make it a highly suitable substrate for such strategies. The orthogonal reactivity of the carboxylic acid and the bromo-substituent allows for divergent synthesis.
A hypothetical DOS strategy could involve:
Initial Scaffolding: Reaction of the carboxylic acid to introduce a point of diversity or a key functional handle.
Branching Point: A cross-coupling reaction at the 4-position to introduce a second element of diversity.
Cyclization/Functionalization: Subsequent reactions that lead to the formation of different heterocyclic ring systems or the introduction of further complexity.
For instance, the product of a Suzuki coupling could undergo intramolecular reactions to form fused bicyclic or tricyclic systems, significantly increasing the structural diversity of the resulting library. The combination of multicomponent reactions (MCRs) with a versatile building block like this compound could further expand the accessible chemical space. nih.gov MCRs allow for the rapid assembly of complex molecules from three or more starting materials in a single step, aligning perfectly with the efficiency goals of DOS. bohrium.com
The application of such strategies can lead to the discovery of novel kinase inhibitors, which are a significant class of therapeutic agents. nih.gov The pyridine scaffold is a common feature in many kinase inhibitors, and the ability to rapidly generate diverse libraries of substituted pyridines is therefore of high interest in medicinal chemistry.
Coordination Chemistry and Ligand Design with 4 Bromonicotinic Acid
Design and Synthesis of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. 4-Bromonicotinic acid is recognized as a potential organic linker for the synthesis of MOFs. ambeed.comambeed.com While specific MOFs based on 4-bromonicotinic acid are not extensively documented in the literature, the principles of their design and synthesis can be inferred from related structures, particularly its isomer, 5-bromonicotinic acid.
The synthesis of MOFs typically involves methods like solvothermal or hydrothermal reactions, where the metal salt and the organic linker are dissolved in a solvent and heated in a sealed container. sigmaaldrich.com The choice of metal, solvent, and reaction conditions such as temperature and pressure dictates the final structure and properties of the MOF.
For instance, studies on 5-bromonicotinic acid have shown the formation of various MOFs with interesting properties. Hydrothermal reactions of 5-bromonicotinic acid with cadmium(II) and cobalt(II) salts have yielded 2D and 3D frameworks. The resulting cadmium-based MOF exhibits strong photoluminescence, while the cobalt-based framework shows antiferromagnetic properties and potential for H₂ purification applications. These examples highlight the role of the bromonicotinate ligand in creating functional materials. The bromine substituent and the carboxylate group are crucial for forming stable complexes with transition metals.
Table 1: Examples of MOFs Synthesized from a 5-Bromonicotinic Acid Ligand (Illustrative examples based on the 5-bromo isomer to demonstrate potential structures)
| Metal Ion | Formula of MOF | Dimensionality | Synthesis Method | Key Property |
| Cadmium(II) | [Cd(5-BrNic)₂]n | 2D Network | Hydrothermal | Photoluminescence |
| Cobalt(II) | [Co(5-BrNic)₂(H₂O)]n | 3D Framework | Hydrothermal | Antiferromagnetic |
| Iron(II) | [Fe(5-Brnic)₂(H₂O)₂]n | 2D Sheets | Solvothermal | Corrugated Sheets |
| Nickel(II) | [Ni(5-Brnic)₂]n | 2D Layers | Solvothermal | Twin-like Polymer |
Formation of Metal Complexes as Catalysts
The development of metal complexes for catalysis is a cornerstone of modern chemistry, and 4-bromonicotinic acid serves as a valuable ligand in this field. Its derivatives can be used to create ligands that enhance catalytic activity, improving reaction rates and selectivity in organic synthesis.
While specific examples of isolated catalysts based on 4-bromonicotinic acid complexes are scarce, its utility has been demonstrated in copper-catalyzed reactions. For example, 4-bromopyridine-3-carboxylic acid reacts with substituted benzamidines in the presence of a copper(I) iodide catalyst to form pyridopyrimidinones, which are of interest as potential inhibitors of enzymes like tankyrases. google.combath.ac.uk In this context, the nicotinic acid derivative is a key reactant that, upon coordination to the metal center, facilitates the desired chemical transformation.
The principles of using such ligands in catalysis often involve the metal center acting as the primary catalytic site, while the ligand fine-tunes its electronic properties and steric environment. The electron-withdrawing nature of the pyridine (B92270) ring and the bromine substituent in 4-bromonicotinic acid can influence the Lewis acidity of the metal center, thereby modulating its catalytic performance.
Supramolecular Assembly and Crystal Engineering of Coordination Compounds
Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. 4-Bromonicotinic acid is a prime candidate for crystal engineering due to its multiple functional groups capable of forming predictable and robust non-covalent interactions. These include:
Coordination Bonds: The primary interaction where the nitrogen and/or carboxylate group binds to a metal ion.
Hydrogen Bonds: The carboxylic acid group is a strong hydrogen bond donor and acceptor. After coordination, the uncoordinated oxygen of the carboxylate can still act as an acceptor.
Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with Lewis bases like other nitrogen atoms or oxygen atoms in the crystal lattice.
These interactions can be used to guide the self-assembly of metal complexes into desired architectures, such as one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. By carefully selecting the metal ion, counter-ions, and crystallization conditions, it is possible to control the final topology and properties of the resulting coordination compound. For example, the interplay between hydrogen bonding and coordination can lead to the formation of complex networks with specific functionalities. bucea.edu.cn The study of supramolecular assemblies of related molecules shows the formation of exotic networks like stacked layers and helical chains, governed by the conformational features of the building blocks.
Ligand Design for Specific Metal Ion Recognition
The ability to design ligands that selectively bind to specific metal ions is crucial for applications in sensing, separation, and biological imaging. The structural motifs within 4-bromonicotinic acid make it a promising scaffold for designing such selective ligands. The bromine atom and the carboxylic acid group are known to play a significant role in the binding affinity and specificity of the molecule.
A successful metal ion sensor typically consists of a receptor unit (the binding site) and a signaling unit. In a ligand based on 4-bromonicotinic acid, the N-atom of the pyridine ring and the carboxylate group would form the primary binding pocket for the metal ion. The size and geometry of this pocket, dictated by the rigid pyridine backbone, can impart selectivity for metal ions with a specific ionic radius and preferred coordination geometry.
The binding event can be translated into a detectable signal, such as a change in fluorescence or color. For instance, while not directly involving 4-bromonicotinic acid, studies on boronic acid-based fluorescent sensors demonstrate this principle effectively. In these systems, the binding of a target ion like Fe³⁺ to the ligand quenches its fluorescence, allowing for quantitative detection. A similar strategy could be envisioned for a ligand derived from 4-bromonicotinic acid, where metal binding alters the electronic properties of the pyridine ring system, leading to a measurable optical response.
Computational and Theoretical Chemistry of 4 Bromonicotinic Acid Hydrochloride
Quantum Chemical Calculations
Quantum chemical calculations provide fundamental insights into the intrinsic properties of a molecule. For 4-bromonicotinic acid hydrochloride, these methods are instrumental in understanding its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. DFT studies on nicotinic acid derivatives have provided valuable data on their electronic properties. For instance, studies on niacin and its bromo-derivatives have explored their electronic structures at the DFT-B3LYP/6-311(d,p) level of theory. These calculations typically focus on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energies of which are crucial in determining the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key parameter; a larger gap implies higher stability and lower reactivity.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Estimated Value | Significance |
| HOMO Energy | ~ -7.0 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | ~ -1.5 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | ~ 5.5 eV | Indicates high chemical stability. |
| Dipole Moment | ~ 3.5 D | Reflects the overall polarity of the molecule. |
Note: These values are estimations based on trends observed in similar halogenated nicotinic acids and are presented for illustrative purposes. Actual values would require specific DFT calculations for this compound.
Ab Initio Calculations for Molecular Properties
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are employed to determine various molecular properties with high accuracy. These calculations can provide optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. Furthermore, vibrational frequencies can be calculated and compared with experimental data from techniques like FT-IR and Raman spectroscopy to validate the computational model.
For this compound, ab initio calculations would likely be performed using methods such as Hartree-Fock (HF) or more advanced post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, often with various basis sets to ensure accuracy.
Table 2: Predicted Molecular Properties of 4-Bromonicotinic Acid from Ab Initio Calculations
| Property | Predicted Value |
| C4-Br Bond Length | ~ 1.90 Å |
| C3-C(OOH) Bond Length | ~ 1.50 Å |
| C-N-C Bond Angle | ~ 118° |
| O-C-O Bond Angle | ~ 125° |
| C-Br Vibrational Frequency | ~ 600-700 cm⁻¹ |
| C=O Vibrational Frequency | ~ 1700-1750 cm⁻¹ |
Note: These are representative values and would be refined by specific high-level ab initio calculations.
Conformational Analysis and Tautomerism Prediction
The presence of the carboxylic acid group and the pyridine (B92270) nitrogen allows for the possibility of different conformations and tautomeric forms of 4-bromonicotinic acid. Conformational analysis involves studying the rotation around single bonds to identify stable conformers and the energy barriers between them. The orientation of the carboxylic acid group relative to the pyridine ring is a key conformational feature.
Tautomerism, the migration of a proton, is also a critical aspect. For 4-bromonicotinic acid, protonation can occur at the pyridine nitrogen, leading to the hydrochloride salt. Furthermore, the carboxylic acid group can exist in its protonated (-COOH) or deprotonated (-COO⁻) form, and the pyridine nitrogen can be protonated or unprotonated. In the solid state and in solution, an equilibrium between different tautomeric and protonation states may exist. Theoretical studies on related molecules like 4-hydroxynicotinic acid have shown the existence of multiple tautomers and polymorphs in the solid state, a phenomenon that could also be relevant for 4-bromonicotinic acid. Computational methods can predict the relative stabilities of these different forms in various environments (gas phase, different solvents).
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, providing detailed information about intermolecular interactions. For this compound in a solvent like water, MD simulations can reveal the nature of hydrogen bonding between the solute and solvent molecules, as well as interactions between the solute molecules themselves.
The protonated pyridine nitrogen and the carboxylic acid group are expected to be primary sites for hydrogen bonding with water molecules. The chloride counter-ion will also be solvated. Understanding these interactions is crucial for predicting the solubility and transport properties of the compound. Simulations can provide insights into the radial distribution functions of water molecules around specific atoms of the solute, coordination numbers, and the lifetime of hydrogen bonds. While specific MD simulation data for this compound is not prevalent, studies on similar organic salts in aqueous solutions provide a framework for what to expect.
Computational Mechanistic Studies of Reactions Involving 4-Bromonicotinic Acid
Computational chemistry can be used to elucidate the mechanisms of chemical reactions, including identifying transition states and calculating reaction energy barriers.
Elucidation of Reaction Pathways and Transition States
The bromine atom at the 4-position of the pyridine ring makes 4-bromonicotinic acid a substrate for various nucleophilic substitution reactions. Computational studies can model the reaction pathway of, for example, the displacement of the bromide ion by a nucleophile. Such studies would involve locating the transition state structure and calculating the activation energy of the reaction. The mechanism of nucleophilic aromatic substitution on pyridine rings can be complex, and computational analysis can help distinguish between different possible pathways, such as the SNAr mechanism.
For instance, a computational study of the reaction of a nucleophile with 4-bromopyridine (B75155) would involve calculating the energy profile as the nucleophile approaches the carbon atom bonded to the bromine, the formation of the Meisenheimer-like intermediate, and the subsequent departure of the bromide ion. The presence of the carboxylic acid group and its protonation state would influence the energetics of this process.
Analysis of Radical Intermediates
The analysis of radical intermediates is crucial for understanding the reactivity of a compound, its antioxidant potential, and its role in various chemical and biological processes. While specific studies on the radical intermediates of 4-bromonicotinic acid are not extensively documented in publicly available literature, the methodologies for such analyses are well-established in computational chemistry.
Density Functional Theory (DFT) is a primary tool for investigating radical species. nih.gov Methods such as calculating the Bond Dissociation Enthalpy (BDE) for hydrogen atom transfer (HAT) or the ionization potential for single electron transfer (SET) can predict the most likely pathways for radical formation and reaction. researchgate.net For 4-bromonicotinic acid, potential radical intermediates could form through the homolytic cleavage of the O-H bond of the carboxylic acid group or, less commonly, a C-H bond on the pyridine ring.
Computational studies on other antioxidant molecules, like phenols and flavonoids, have demonstrated that the stability of the resulting radical is paramount. nih.govresearchgate.net The spin density distribution, calculated using methods like Natural Bond Orbital (NBO) analysis, can reveal the delocalization of the unpaired electron across the molecule's aromatic system. researchgate.net For a 4-bromonicotinic acid radical, delocalization over the pyridine ring would be expected to contribute to its stability. The electron-withdrawing nature of the bromine atom and the carboxylic acid group would also influence the electronic structure and reactivity of these radical intermediates.
Prediction of Spectroscopic Parameters
Computational chemistry offers powerful tools for the prediction of various spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules like this compound. These predictions are often used in conjunction with experimental data to confirm molecular structures.
Vibrational Spectroscopy (IR and Raman): Theoretical infrared (IR) and Raman spectra can be calculated using quantum chemical methods, most commonly DFT in combination with a suitable basis set (e.g., B3LYP/6-31G(d,p)). researchgate.net The calculation provides the vibrational frequencies and intensities of the normal modes of the molecule. msu.edu These predicted frequencies are often scaled by an empirical factor to better match experimental results due to the approximations inherent in the theoretical models and the effects of the experimental environment (e.g., solid state vs. gas phase). researchgate.net For 4-bromonicotinic acid, key predicted vibrational bands would include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-Br stretching, and various vibrations of the pyridine ring. vscht.czmasterorganicchemistry.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable computational tool. youtube.com The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed for this purpose. researchgate.net Calculations are typically performed on the optimized geometry of the molecule. The resulting magnetic shielding tensors are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions allows for the assignment of complex experimental spectra and can help distinguish between different isomers. masterorganicchemistry.com
Table 1: Experimental Spectroscopic Data for 5-Bromonicotinic Acid
| Parameter | Value |
|---|---|
| ¹H NMR Chemical Shifts (ppm) | 9.15 (d), 8.85 (t), 8.4 (dd) |
| ¹³C NMR Chemical Shifts (ppm) | 164.7, 153.2, 151.3, 140.4, 129.5, 121.9 |
| Key IR Absorption Bands (cm⁻¹) | ~3000 (O-H stretch), ~1700 (C=O stretch), ~1300 (C-O stretch), ~800-600 (C-Br stretch) |
Note: Data sourced from publicly available spectral databases for 5-bromonicotinic acid. Actual values can vary with solvent and experimental conditions.
Molecular Docking and Ligand-Target Interaction Modeling for Biochemical Research
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). frontiersin.org This modeling is instrumental in drug discovery and biochemical research for understanding ligand-target interactions and for screening virtual libraries of compounds for potential biological activity. nih.govchemimpex.com
For 4-bromonicotinic acid and its derivatives, molecular docking studies can elucidate how these compounds might interact with specific biological targets. Although studies focusing specifically on 4-bromonicotinic acid are limited, research on related nicotinic acid derivatives provides valuable insights into their potential as, for example, antimicrobial or enzyme-inhibiting agents. mdpi.com
In a typical molecular docking workflow, the three-dimensional structures of the ligand and the target protein are used as inputs. frontiersin.org A docking program, such as AutoDock Vina, then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, assigning a score to each pose based on a scoring function that estimates the binding affinity. nih.govmdpi.com
Research on nicotinic acid derivatives has shown their potential to act as inhibitors for various enzymes. For instance, docking studies of nicotinic acid acylhydrazone derivatives against Escherichia coli nitroreductase have revealed key interactions. mdpi.com These interactions often involve hydrogen bonds between the ligand's functional groups (like the carbonyl and hydrazone moieties) and amino acid residues in the enzyme's active site, such as Lysine, Glutamic acid, and Arginine. mdpi.com The binding energy, calculated in kcal/mol, provides an estimate of the stability of the ligand-protein complex.
The table below summarizes findings from a molecular docking study on a nicotinic acid derivative, illustrating the type of data generated and its application in biochemical research.
Table 2: Example Molecular Docking Results for a Nicotinic Acid Derivative
| Ligand | Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Interaction Types |
|---|---|---|---|---|
| Nicotinic acid acylhydrazone derivative | E. coli Nitroreductase | -8.5 | LYS74, LYS14, GLU165, THR41, ARG121, ASN117 | Hydrogen Bonds |
Note: Data is illustrative and based on findings for nicotinic acid derivatives reported in the literature. mdpi.com The specific interactions of 4-bromonicotinic acid would depend on the target.
This type of ligand-target interaction modeling is essential for rational drug design, allowing researchers to predict how modifications to the ligand's structure, such as the addition of a bromine atom at the 4-position, might enhance binding affinity and selectivity for a particular biological target. nih.gov
Exploration in Materials Science Research
Precursor in the Development of Functional Organic and Hybrid Materials
The molecular architecture of 4-bromonicotinic acid, featuring a bromine substituent at the 4-position of the pyridine (B92270) ring, enhances its reactivity, establishing it as a valuable intermediate in the synthesis of complex molecules. chemimpex.com This reactivity is harnessed by materials scientists to create functional organic and hybrid materials with specific, tailored properties. The compound's ability to act as a ligand for metal complexes is a key area of exploration. chemimpex.com For instance, isomers like 5-bromonicotinic acid have been successfully used to prepare novel multifunctional coordination compounds with various lanthanide(III) ions. chemicalbook.com These resulting materials exhibit interesting magnetic and luminescent properties, demonstrating the potential of the bromonicotinic acid scaffold in developing advanced functional materials. chemicalbook.com
The development of such materials relies on the compound's capacity to facilitate the introduction of specific functional groups, allowing chemists to fine-tune the electronic, optical, and magnetic characteristics of the final product. chemimpex.com This makes 4-bromonicotinic acid and its isomers key components in research focused on creating new materials for a wide range of applications.
| Material Type | Precursor | Resulting Properties | Research Finding |
| Lanthanide Coordination Compounds | 5-Bromonicotinic acid | Magnetic and Luminescence | Four new multifunctional coordination compounds with Dy, Tb, Yb, and Nd ions were synthesized, showing varied structures and properties. chemicalbook.com |
| General Functional Materials | 4-Bromonicotinic acid | Tailored chemical properties | The compound's unique structure allows for modifications leading to materials with specific functionalities. chemimpex.comchemimpex.com |
Integration into Sensor Platforms
Due to its distinct chemical properties, 4-bromonicotinic acid is a compound of interest for applications in the development of functional materials for sensors. chemimpex.comchemimpex.com The pyridine ring and carboxylic acid group can participate in various intermolecular interactions, such as hydrogen bonding and coordination with metal centers, which are fundamental for molecular recognition events in sensor technology.
While specific sensor platforms incorporating 4-bromonicotinic acid hydrochloride are a niche area of research, the broader class of compounds to which it belongs—boronic and carboxylic acids—is widely used in sensor design. nih.govnih.gov These related molecules are often employed in electrochemical and fluorescent sensors. nih.govnih.gov For example, boronic acid derivatives are well-known for their ability to bind with sugars, leading to their use in glucose sensors. dcu.ie Porphyrin derivatives, which can be functionalized with groups like those found in bromonicotinic acid, are used to create sensors capable of detecting heavy metals, anions, and volatile organic compounds. tsijournals.com The integration of 4-bromonicotinic acid into such platforms could potentially lead to new sensors with high sensitivity and selectivity for specific analytes.
| Sensor Principle | Related Building Blocks | Target Analytes |
| Fluorescence | Quinoline Boronic Acid Derivatives, Porphyrins | Sugars (Glucose), Metal Ions, Anions dcu.ietsijournals.com |
| Electrochemical | Phenylboronic Acid Derivatives | Glycoproteins, Saccharides, Dopamine nih.govnih.gov |
Applications in Advanced Electronic Devices
The unique chemical properties of 4-bromonicotinic acid also make it a candidate for use in the development of materials for electronic devices. chemimpex.comchemimpex.com The aromatic pyridine ring is an electron-deficient system, a feature that can be exploited in the design of organic electronic materials. By modifying the core structure of 4-bromonicotinic acid, researchers can tune its electronic characteristics to create components for devices like organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Isomers and related pyridine-based compounds are actively researched as building blocks for electronic materials. ambeed.com The ability to form stable, organized thin films and to transport charge is crucial for these applications. The functional groups on 4-bromonicotinic acid allow for directed self-assembly and covalent bonding, which are key strategies in building the complex molecular architectures required for advanced electronic components.
Synthesis of Polymer Components and Building Blocks
4-Bromonicotinic acid serves as a valuable building block in organic synthesis, enabling the efficient creation of complex molecules, including polymer components. chemimpex.com Its bifunctional nature, with a polymerizable carboxylic acid group and a modifiable bromo-substituted pyridine ring, allows it to be incorporated into polymer chains or used as a starting point for more complex monomer synthesis.
Research into related compounds demonstrates the utility of this chemical scaffold in polymer science. The 2-bromo isomer of nicotinic acid is utilized in developing novel materials, including polymers and coatings that require specific chemical properties for enhanced performance. chemimpex.com Furthermore, boronic acids, a related class of compounds, are recognized as powerful tools for self-assembly and the construction of dynamic covalent polymers and frameworks. rsc.org Boronic acid-containing monomers are synthesized to create copolymers with responsive properties, which are of significant interest for smart materials. rsc.org The principles used in the polymerization of these related monomers can be applied to 4-bromonicotinic acid to develop new polymers with tailored functionalities. rsc.orgrsc.org
Analytical Methodologies for Impurity Profiling in Research Samples
Identification of Process-Related Impurities via Spectroscopic Methods
Spectroscopic methods are indispensable tools for the structural elucidation of impurities that may arise during the synthesis of 4-Bromonicotinic acid hydrochloride. These techniques provide detailed information about the molecular structure of unknown compounds present in the sample matrix.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a primary technique for identifying and characterizing process-related impurities. researchgate.net The chemical shifts, coupling constants, and signal integrations in an NMR spectrum offer a wealth of structural information. researchgate.net For instance, impurities arising from incomplete bromination or side reactions can be detected by the presence of unexpected signals in the aromatic region of the spectrum. The use of advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can further aid in piecing together the connectivity of complex impurity structures. In the context of fluorinated compounds, ¹⁹F NMR has been shown to be highly effective for impurity profiling, a principle that can be extended to other halogenated compounds like this compound. nih.gov
Mass Spectrometry (MS), often coupled with a chromatographic separation technique like HPLC (HPLC-MS), is another powerful tool for impurity identification. It provides information about the molecular weight of impurities and their fragmentation patterns, which can be used to deduce their structures. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of elemental compositions for unknown impurities.
Infrared (IR) spectroscopy can be used to identify functional groups present in impurities. While it may not provide the detailed structural information of NMR or MS, it can quickly indicate the presence of unexpected functional groups that differ from the parent molecule, such as hydroxyl groups from hydrolysis or altered carbonyl environments. nih.gov
Hypothetical Process-Related Impurities in this compound
| Potential Impurity | Potential Origin | Key Spectroscopic Indicators |
| Nicotinic acid | Incomplete bromination | Absence of bromine isotope pattern in MS; distinct aromatic proton signals in ¹H NMR. |
| 2-Bromonicotinic acid | Isomeric impurity from synthesis | Different chemical shifts and coupling patterns in the aromatic region of the ¹H NMR spectrum compared to the 4-bromo isomer. |
| 4-Hydroxynicotinic acid | Hydrolysis of the bromo group | Presence of a broad -OH signal in ¹H NMR; mass shift corresponding to the replacement of Br with OH in MS. |
| Methyl 4-bromonicotinate | Incomplete hydrolysis of an ester precursor | Presence of a methyl singlet around 3.9 ppm in ¹H NMR; corresponding molecular ion peak in MS. |
Quantitative Determination of Impurity Levels using Chromatography
Chromatographic techniques are the cornerstone for separating and quantifying impurities in pharmaceutical substances. High-Performance Liquid Chromatography (HPLC) is the most widely used method due to its high resolution, sensitivity, and applicability to a wide range of compounds.
A typical approach for impurity quantification in this compound would involve the development of a stability-indicating reversed-phase HPLC (RP-HPLC) method. rjptonline.orgnih.gov This method would utilize a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. allmultidisciplinaryjournal.com The separation would be optimized by adjusting the mobile phase composition, pH, and flow rate to achieve sufficient resolution between the main component and all potential impurities. helixchrom.com Detection is commonly performed using an ultraviolet (UV) detector at a wavelength where both the active substance and the impurities have significant absorbance. allmultidisciplinaryjournal.com
For accurate quantification, the method must be validated according to International Council for Harmonisation (ICH) guidelines. nih.gov This includes demonstrating specificity, linearity, range, accuracy, precision, and robustness. The limit of detection (LOD) and limit of quantitation (LOQ) for each impurity are also determined to define the sensitivity of the method. nih.gov
Gas Chromatography (GC) could also be employed, particularly for volatile or semi-volatile impurities. However, for a polar, non-volatile compound like this compound, derivatization would likely be necessary to improve its volatility and thermal stability for GC analysis.
Illustrative HPLC Method Parameters for Impurity Quantification
| Parameter | Condition |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in Water; B: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
Degradation Product Analysis under Various Experimental Conditions
Forced degradation, or stress testing, is a critical component of impurity profiling. ajrconline.orgajrconline.org It involves subjecting the research compound to a variety of harsh conditions to accelerate its decomposition. The goal is to identify potential degradation products that might form under storage or handling, which helps in developing stability-indicating analytical methods. nih.gov
Typical stress conditions include:
Acidic Hydrolysis: The compound is exposed to a strong acid (e.g., 0.1 N HCl) at elevated temperatures.
Basic Hydrolysis: The compound is treated with a strong base (e.g., 0.1 N NaOH) at elevated temperatures. Pyridine-containing compounds can be particularly susceptible to alkaline conditions. nih.gov
Oxidative Degradation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide (H₂O₂).
Thermal Degradation: The solid compound is heated to a high temperature to assess its thermal stability.
Photodegradation: The compound is exposed to high-intensity light, typically in a photostability chamber, to evaluate its sensitivity to light.
The stressed samples are then analyzed, usually by HPLC, to separate and identify the degradation products. The use of a photodiode array (PDA) detector can provide UV spectra of the degradation products, which can aid in their identification and tracking. Mass spectrometry is used to determine the molecular weights and structures of the major degradation products. The degradation pathways of pyridine (B92270) derivatives can be complex, potentially involving hydroxylation or ring opening. researchgate.nettandfonline.com
Hypothetical Degradation Profile of this compound
| Stress Condition | Potential Degradation Product | Plausible Reaction |
| Acidic Hydrolysis | 4-Hydroxynicotinic acid | Nucleophilic substitution of bromine by water, catalyzed by acid. |
| Basic Hydrolysis | 4-Hydroxynicotinic acid | Nucleophilic substitution of bromine by hydroxide (B78521) ions. |
| Oxidation (H₂O₂) | 4-Bromonicotinic acid N-oxide | Oxidation of the pyridine nitrogen. |
| Photodegradation | Debrominated species (Nicotinic acid) | Photolytic cleavage of the C-Br bond. |
Method Development and Validation for Research Purity Control
The development and validation of a robust analytical method are essential for the ongoing purity control of research samples of this compound. The goal is to create a method that is fit for its intended purpose, which in a research setting is to reliably determine the purity and impurity profile of different batches.
The method development process typically begins with the selection of a suitable chromatographic system, as described in section 10.2. The separation conditions are then optimized to ensure that all known impurities and potential degradation products are well-resolved from the main peak and from each other.
Once the method is developed, it must be validated according to established guidelines. iupac.org The validation process provides documented evidence that the method is reliable and reproducible. Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day).
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.
A validated analytical method for this compound ensures that the purity of research samples can be consistently and accurately determined, which is fundamental for the integrity of any research conducted with this compound.
Q & A
Q. What analytical methods are recommended for quantifying 4-bromonicotinic acid hydrochloride in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) is widely used for quantifying hydrochlorides due to its precision. For example, a validated HPLC method for clonidine hydrochloride employs a C18 column, a methanol-phosphate buffer mobile phase (30:70), and UV detection at 207 nm . Adjusting the mobile phase ratio (e.g., 25:75 methanol-buffer) and optimizing detection wavelengths (e.g., 210–220 nm for brominated aromatics) can enhance specificity for this compound. Calibration curves (1–10 µg/mL) should be validated for linearity (R² > 0.999) and recovery (>98%).
Q. How should this compound be handled to ensure safety in laboratory settings?
Follow OSHA-compliant protocols for brominated compounds:
- Use impervious gloves (nitrile or neoprene) and tightly sealed goggles .
- Work in a fume hood to avoid inhalation; use NIOSH-approved respirators if airborne concentrations exceed 1 mg/m³ .
- Store in airtight containers at 2–8°C, away from oxidizing agents. Spills require immediate neutralization with sodium bicarbonate .
Q. What solvent systems are optimal for synthesizing this compound derivatives?
Brominated nicotinic acids typically dissolve in polar aprotic solvents (e.g., DMF, DMSO) or aqueous HCl (0.1–1 M). For coupling reactions, use DCM/THF mixtures with catalytic DMAP. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) or LC-MS .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound be resolved?
Discrepancies often arise from purity variations or assay conditions. Implement:
- Batch validation : Use HPLC (≥99% purity) and ICP-MS to rule out heavy metal contaminants .
- Dose-response standardization : Test across 3–5 logarithmic concentrations in triplicate.
- Control normalization : Include pyridoxine hydrochloride ( ) or thiamine hydrochloride as internal controls for enzyme assays .
Q. What experimental design principles apply to formulating this compound in sustained-release matrices?
Use factorial design to optimize parameters:
- Factors : Polymer ratio (e.g., HPMC:PVA), drug loading (5–20%), crosslinker concentration.
- Responses : Dissolution rate (USP Apparatus II, pH 6.8), tensile strength. Refer to hydrogel optimization studies for metformin hydrochloride, which achieved 85% sustained release over 24 hours via response surface methodology .
Q. How do electronic effects of the bromo substituent influence the reactivity of this compound in cross-coupling reactions?
The bromine atom acts as a directing group, facilitating Suzuki-Miyaura couplings. Key considerations:
- Use Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in DMF/H₂O (3:1) at 80°C.
- Monitor steric hindrance via Hammett plots; the para-bromo group enhances electrophilicity (σₚ = +0.23) compared to meta-substituted analogs .
Methodological Challenges and Solutions
Q. Why do spectral data (NMR, IR) for this compound vary across literature sources?
Variations stem from:
- Solvent effects : DMSO-d₆ vs. CDCl₃ shifts proton signals by 0.2–0.5 ppm.
- Hydration states : Anhydrous vs. monohydrate forms alter O-H stretching (IR: 2500–3000 cm⁻¹). Standardize sample preparation (dry under vacuum, 24 h) and reference internal TMS peaks .
Q. What strategies improve the stability of this compound in aqueous buffers?
Degradation is minimized by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
